2-Methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine is a modified nucleoside that plays a significant role in the structure and function of transfer RNA (tRNA). This compound is characterized by the presence of a methylthio group at the 2-position and a cis-4-hydroxyisopentenyl group at the N(6) position of the adenosine base. It is primarily found in specific tRNAs that decode codons beginning with uridine, highlighting its importance in protein synthesis and cellular metabolism.
This modified nucleoside is derived from 2-methylthio-N(6)-isopentenyladenosine, which itself is synthesized through the action of various enzymes, including MiaB, an iron-sulfur enzyme involved in tRNA modification. 2-Methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine is classified as a nucleoside analogue due to its structural modifications compared to standard adenosine. Its unique structure allows it to participate in various biochemical pathways, particularly those related to cytokinin biosynthesis in plants and bacterial tRNA modifications.
The synthesis of 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine involves multiple enzymatic steps:
The molecular structure of 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine can be described as follows:
The structural representation highlights the unique arrangement of atoms that confer specific biochemical properties to this nucleoside analogue .
The chemical reactions involving 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine are primarily focused on its role in tRNA modification and cytokinin biosynthesis:
The mechanism of action for 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine primarily revolves around its incorporation into tRNA:
The applications of 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine are diverse:
The biosynthesis of 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine (ms²io⁶A) occurs at position 37 of specific tRNAs in prokaryotes and is mediated by a dedicated enzymatic cascade. The final step requires MiaE, a non-heme diiron monooxygenase that catalyzes the O₂-dependent allylic hydroxylation of the isopentenyl side chain. MiaE belongs to a specialized class of diiron enzymes distinct from those involved in natural product biosynthesis (e.g., chloramphenicol pathway enzymes CmlA or CmlI) [2] [7]. Unlike the metallo-β-lactamase fold of CmlA, MiaE adopts a canonical four-helix bundle structure housing the diiron cluster, as confirmed by X-ray crystallography of Pseudomonas putida MiaE [8]. This enzyme functions as a monomer containing two iron atoms per subunit, with spectroscopic properties (UV-Vis, EPR, Mössbauer) resembling those of methane monooxygenase [3] [8]. MiaE activity is strictly dependent on the prior modifications by MiaA (isopentenyltransferase) and MiaB (methylthiotransferase), illustrating the sequential nature of tRNA modification.
Table 1: Enzymatic Cascade for ms²io⁶A Biosynthesis
Enzyme | Reaction | Co-Substrate/Cofactor | Product |
---|---|---|---|
MiaA | Δ²-isopentenylation of A37 | Dimethylallyl diphosphate | i⁶A |
MiaB | 2-Methylthiolation | S-Adenosylmethionine (SAM), Fe-S clusters | ms²i⁶A |
MiaE | 4-Hydroxylation of isopentenyl side chain | O₂, Reduced diiron cluster | ms²io⁶A |
MiaE catalyzes the regio- and stereospecific insertion of an oxygen atom from O₂ into the C4 position of the isopentenyl side chain of 2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A), yielding the cis-4-hydroxy derivative (ms²io⁶A). The reaction requires two reducing equivalents for O₂ activation, generating a reactive diiron(IV) intermediate analogous to intermediate Q in soluble methane monooxygenase [3] [8]. Kinetic studies reveal that MiaE operates via a single-turnover mechanism under anaerobic conditions when chemically reduced, confirming direct oxygen transfer from the diiron center to the substrate [3] [8]. The hydroxylation exhibits absolute dependence on the tRNA-bound substrate; free nucleosides or truncated tRNA fragments are not hydroxylated, indicating that MiaE recognizes the tertiary structure of the tRNA anticodon loop [3] [8]. Structural analysis of P. putida MiaE identified a hydrophobic O₂ channel leading to the diiron center, facilitating controlled oxygen delivery [8].
Table 2: Catalytic Parameters of MiaE from Salmonella typhimurium
Parameter | Value | Condition |
---|---|---|
Iron Content | 2.1 ± 0.2 mol Fe/mol enzyme | Native enzyme |
Reduction Stoichiometry | 2 e⁻/monomer | Sodium dithionite |
Substrate | ms²i⁶A37 in tRNA | Intact tRNA |
Product | ms²io⁶A37 | Confirmed by HPLC |
MiaE exhibits stringent substrate specificity for the hypermodified nucleoside ms²i⁶A37 within the context of full-length tRNA. Genetic and biochemical evidence from Salmonella typhimurium demonstrates that MiaE cannot efficiently hydroxylate i⁶A37 lacking the 2-methylthio group [3] [10]. This specificity arises from:
The ms²io⁶A37 pathway exemplifies functional convergent evolution in post-transcriptional tRNA modification. While the initial enzymes MiaA and MiaB are conserved across bacteria and eukaryotes, MiaE is restricted to facultative anaerobic bacteria (e.g., Salmonella, Pseudomonas, Agrobacterium) [8] [9]. This limited distribution contrasts with the universal conservation of other tRNA modifications at position 37 (e.g., t⁶A). The evolutionary drivers for ms²io⁶A37 specialization include:
Table 3: Evolutionary Distribution of Enzymes in the ms²io⁶A Pathway
Enzyme | Bacteria | Archaea | Eukarya |
---|---|---|---|
MiaA | Universal | Absent | Universal |
MiaB | Universal | Present | Universal |
MiaE | Restricted (facultative anaerobes) | Absent | Absent |
Table 4: Chemical Synonyms of 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine
Synonym | Source |
---|---|
2-methylthio-N⁶-(cis-4-hydroxy-dimethylallyl)adenosine | UniProt [5] |
ms²io⁶A | Biochemical literature [3] [8] |
2-methylsulfanyl-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine | ChEBI [6] |
CHEBI:62836 | ChEBI Identifier [5] [6] |
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